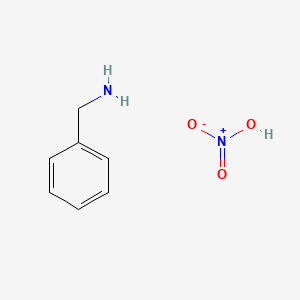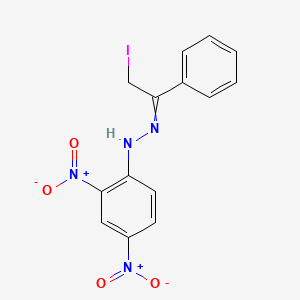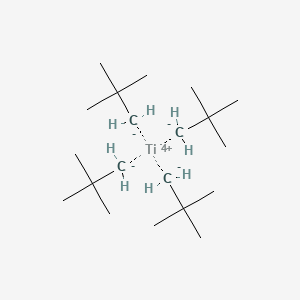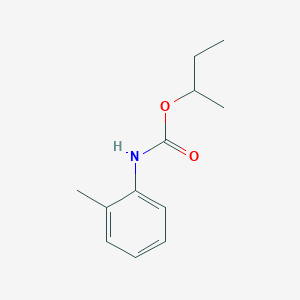
Butan-2-yl (2-methylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butan-2-yl (2-methylphenyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This particular compound features a butan-2-yl group and a 2-methylphenyl group attached to the carbamate functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butan-2-yl (2-methylphenyl)carbamate can be achieved through several methods. One common approach involves the reaction of butan-2-amine with 2-methylphenyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired carbamate product .
Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants . This one-pot procedure offers an economical and efficient route to many carbamate compounds.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to minimize environmental impact and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Butan-2-yl (2-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and neutral to slightly basic pH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives with additional functional groups, while reduction can produce amines. Substitution reactions can result in a wide range of products, including new carbamate compounds with different substituents.
Applications De Recherche Scientifique
Butan-2-yl (2-methylphenyl)carbamate has several scientific research applications:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Mécanisme D'action
The mechanism of action of butan-2-yl (2-methylphenyl)carbamate involves its interaction with specific molecular targets. In biological systems, carbamates can inhibit enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways and processes, leading to the desired therapeutic or pesticidal effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to butan-2-yl (2-methylphenyl)carbamate include:
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
- Tert-butyl carbamate
Uniqueness
What sets this compound apart from these similar compounds is its specific structural features, which confer unique reactivity and properties. The presence of the butan-2-yl group and the 2-methylphenyl group can influence the compound’s solubility, stability, and interaction with biological targets, making it suitable for specific applications .
Propriétés
Numéro CAS |
38365-97-8 |
|---|---|
Formule moléculaire |
C12H17NO2 |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
butan-2-yl N-(2-methylphenyl)carbamate |
InChI |
InChI=1S/C12H17NO2/c1-4-10(3)15-12(14)13-11-8-6-5-7-9(11)2/h5-8,10H,4H2,1-3H3,(H,13,14) |
Clé InChI |
WZHCBSYBKPSYFL-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OC(=O)NC1=CC=CC=C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1h-Phenaleno[1,2-d]thiazole](/img/structure/B14667908.png)

![1H-[1]Benzofuro[3,2-b]pyrrole](/img/structure/B14667916.png)
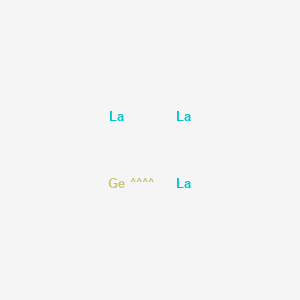
![Ethyl 2-cyano-3-[(6-methylpyridin-2-yl)amino]prop-2-enoate](/img/structure/B14667930.png)

![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-methylglycine](/img/structure/B14667943.png)
